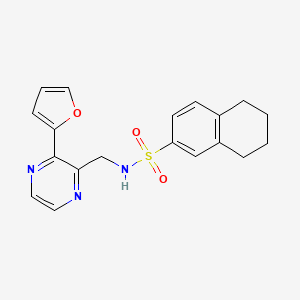

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Description

Properties

IUPAC Name |

N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3S/c23-26(24,16-8-7-14-4-1-2-5-15(14)12-16)22-13-17-19(21-10-9-20-17)18-6-3-11-25-18/h3,6-12,22H,1-2,4-5,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMCNAHPJQMGILR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC3=NC=CN=C3C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a unique structural arrangement characterized by:

- Furan and Pyrazine Rings : These heterocyclic components are known for their diverse biological activities.

- Tetrahydronaphthalene Backbone : This structure contributes to the compound's lipophilicity and potential bioactivity.

- Sulfonamide Group : Commonly associated with antibacterial properties, this functional group enhances the compound's pharmacological profile.

The molecular formula is , with a molecular weight of approximately 372.46 g/mol.

Antitumor Activity

Research has indicated that derivatives of pyrazine and furan compounds exhibit significant antitumor properties. For instance, compounds similar to this compound have shown:

- Inhibition of Cancer Cell Proliferation : Studies have demonstrated that these compounds can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Antibacterial Properties

Sulfonamide derivatives are well-known for their antibacterial effects. The specific compound has shown:

- Inhibition of Bacterial Growth : Similar sulfonamide compounds have been reported to exhibit potent activity against Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

The anti-inflammatory potential of the compound is supported by studies showing that related compounds can effectively reduce inflammation markers in vitro. For example:

- Nitric Oxide Inhibition : Compounds with similar structures have been found to inhibit lipopolysaccharide-induced nitric oxide production in macrophages .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

- Substituent Effects : The presence of electron-withdrawing groups on the pyrazine ring enhances antitumor activity.

- Ring Modifications : Altering the furan or naphthalene portions can significantly impact both solubility and bioactivity.

Table 1: Summary of Biological Activities

| Biological Activity | Related Compounds | Observed Effects |

|---|---|---|

| Antitumor | Pyrazole derivatives | Inhibition of cell proliferation |

| Antibacterial | Sulfonamide derivatives | Growth inhibition of bacteria |

| Anti-inflammatory | Furan derivatives | Reduction in nitric oxide production |

Case Study 1: Antitumor Activity Evaluation

A study evaluated a series of furan-pyrazine derivatives including the target compound against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting strong antitumor potential.

Case Study 2: Antibacterial Efficacy

In vitro tests demonstrated that the compound exhibited MIC values comparable to standard antibiotics against Staphylococcus aureus and Escherichia coli, confirming its antibacterial properties.

Comparison with Similar Compounds

Structural Analogues with Sulfonamide-Tetrahydronaphthalene Cores

N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-5,6,7,8-tetrahydro-2-naphthalenesulfonamide ()

- Core Similarities : Shares the tetrahydronaphthalene-sulfonamide scaffold.

- Key Differences : Replaces the pyrazine-furan group with a thiazolo[5,4-b]pyridine substituent.

- Functional Implications :

- Potential Applications: Likely optimized for anticancer activity due to thiazole’s prevalence in kinase inhibitors.

N-(cyclopropylmethyl)-N-[1-[3-(5-methyl-1,2,4-oxadiazol-3-yl)pyrazin-2-yl]ethyl]-3,5-bis(trifluoromethyl)benzamide ()

- Core Differences : Lacks the sulfonamide group; instead, employs a benzamide linkage with trifluoromethyl groups.

- Key Similarities : Contains a pyrazine ring modified with a heterocyclic substituent (1,2,4-oxadiazole).

- Functional Implications :

- Potential Applications: Likely designed as a histone deacetylase (HDAC) inhibitor due to benzamide’s role in epigenetic modulation.

Data Table: Structural and Functional Comparison

Research Findings and Mechanistic Insights

Sulfonamide vs. Benzamide Linkers :

- Sulfonamides (target compound and ) exhibit stronger hydrogen-bonding capacity compared to benzamides (), favoring interactions with polar enzyme pockets .

- Benzamides with trifluoromethyl groups () show enhanced membrane permeability due to increased lipophilicity.

Heterocyclic Substituents :

- Furan (Target) : Oxygen’s electronegativity may improve solubility but reduce metabolic stability compared to sulfur-containing thiazoles .

- Thiazolo-pyridine () : Sulfur’s polarizability enhances binding to hydrophobic enzyme regions, common in kinase ATP-binding sites.

- Oxadiazole () : Nitrogen-rich systems improve rigidity and selectivity for zinc-containing enzymes like HDACs .

Tetrahydronaphthalene vs.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

- Protection/deprotection strategies : For example, using tetrahydropyran (THP) to protect hydroxyl groups, as seen in analogous tetrahydronaphthalene derivatives .

- Sulfonamide coupling : Reacting a sulfonyl chloride intermediate with an amine-functionalized pyrazine-furan precursor under anhydrous conditions (e.g., in dichloromethane with a base like triethylamine).

- Reduction steps : Lithium aluminum hydride (LAH) may reduce ester groups to alcohols in intermediates, requiring careful temperature control (e.g., ice-salt baths) .

- Key Considerations : Monitor reaction progress via TLC or HPLC, and purify intermediates using column chromatography.

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : H and C NMR confirm regiochemistry of the pyrazine and furan substituents. Aromatic protons in the 6.5–8.5 ppm range and sulfonamide NH signals (~10–12 ppm) are diagnostic .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight, while fragmentation patterns identify structural motifs.

- HPLC : Reverse-phase HPLC with UV detection (e.g., using acetonitrile/water gradients) assesses purity. Trifluoroacetic acid (TFA) may enhance peak resolution .

Q. How can researchers perform initial biological activity screening for this compound?

- Methodological Answer :

- In vitro assays : Test against enzyme targets (e.g., kinases, proteases) using fluorescence-based or colorimetric assays. For example, sulfonamide derivatives are often screened for carbonic anhydrase inhibition .

- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects.

- Solubility optimization : Prepare stock solutions in DMSO (≤0.1% final concentration) to avoid solvent interference .

Advanced Research Questions

Q. How is single-crystal X-ray diffraction (SC-XRD) applied to resolve structural ambiguities in this compound?

- Methodological Answer :

- Crystallization : Use vapor diffusion with solvents like ethanol/water. Slow evaporation enhances crystal quality.

- Data collection : Employ synchrotron radiation or in-house diffractometers (e.g., Bruker D8 Venture) for high-resolution data.

- Refinement : Use SHELXL for small-molecule refinement. Key parameters include R-factors (<5%) and thermal displacement ellipsoids .

Q. What strategies are used to analyze structure-activity relationships (SAR) for analogs of this compound?

- Methodological Answer :

- Substituent variation : Modify the furan ring (e.g., replace with thiophene) or pyrazine methyl group to assess impact on bioactivity.

- Pharmacophore modeling : Tools like Schrödinger’s Phase identify critical hydrogen-bonding (sulfonamide) and π-π stacking (aromatic rings) interactions .

- Data correlation : Compare IC50 values across analogs using multivariate regression to quantify substituent effects.

Q. How can molecular docking elucidate potential biological targets for this compound?

- Methodological Answer :

- Target selection : Prioritize proteins with sulfonamide-binding pockets (e.g., carbonic anhydrase IX, EGFR kinase).

- Docking workflow : Use AutoDock Vina or Glide to simulate ligand-receptor binding. Adjust protonation states (e.g., sulfonamide deprotonation) for accuracy.

- Validation : Cross-check docking poses with SC-XRD data or mutagenesis studies .

Q. How should researchers address contradictions in biological activity data across studies?

- Methodological Answer :

- Assay standardization : Ensure consistent cell lines, incubation times, and positive controls. Discrepancies in IC50 values may arise from assay protocol variations .

- Meta-analysis : Aggregate data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or trends.

- Mechanistic follow-up : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to validate binding affinities independently .

Q. What advanced techniques optimize synthetic yield and scalability?

- Methodological Answer :

- Flow chemistry : Continuous-flow reactors improve heat/mass transfer for exothermic steps (e.g., sulfonamide coupling).

- Catalytic optimization : Screen Pd/C or nickel catalysts for hydrogenation steps in tetrahydronaphthalene formation.

- Process analytical technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.